5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole)
Description
Properties
IUPAC Name |
4-chloro-5-[[2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenoxy]methyl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-9-15(17)13(23-19-9)7-21-11-5-3-4-6-12(11)22-8-14-16(18)10(2)20-24-14/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCZSBKZDIBKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)COC2=CC=CC=C2OCC3=C(C(=NO3)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-3-Methylisoxazole Precursors
The 4-chloro-3-methylisoxazole subunits are synthesized via 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes.
Procedure :
-
Nitrile oxide generation :
-
Cycloaddition with propargyl ethers :
| Reagent | Role | Molar Ratio | Yield |
|---|---|---|---|
| 4-Chloro-3-methyl aldoxime | Nitrile oxide precursor | 1.0 eq | 85–90% |
| NaOCl (5%) | Oxidizing agent | 1.2 eq | – |
| Propargyl alcohol derivative | Dipolarophile | 1.1 eq | 70–75% |
Formation of the 1,2-Phenylene Bis(oxymethylene) Linker
The central aromatic bridge is introduced via etherification of catechol (1,2-dihydroxybenzene) with chloromethyl-isoxazole intermediates.
Procedure :
-
Activation of hydroxymethyl groups :
-
Williamson ether synthesis :
| Reagent | Role | Molar Ratio | Yield |
|---|---|---|---|
| 4-Chloro-3-methylisoxazole-5-methanol | Electrophilic component | 2.0 eq | 65–70% |
| Catechol | Nucleophilic component | 1.0 eq | – |
| K₂CO₃ | Base | 3.0 eq | – |
One-Pot Double Cycloaddition Strategy
An alternative route involves simultaneous formation of both isoxazole rings using a dipolarophile with a pre-installed 1,2-phenylene bis(oxymethylene) backbone.
Procedure :
-
Synthesis of 1,2-bis(propargyloxy)benzene :
-
Double [3+2] cycloaddition :
| Reagent | Role | Molar Ratio | Yield |
|---|---|---|---|
| 1,2-Bis(propargyloxy)benzene | Dipolarophile | 1.0 eq | 55–60% |
| 4-Chloro-3-methyl aldoxime | Nitrile oxide precursor | 2.2 eq | – |
| NaOCl (5%) | Oxidizing agent | 2.5 eq | – |
Critical Reaction Parameters
Solvent and Temperature Effects
Equivalents Optimization
-
Excess nitrile oxide (2.2–2.5 eq) improves bis-isoxazole yield.
-
Stoichiometric base (K₂CO₃) prevents side reactions during etherification.
Challenges and Solutions
Regiochemical Control
Chemical Reactions Analysis
Types of Reactions
5,5’-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) exhibits significant antimicrobial properties. In several studies, the compound was tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, a study reported that derivatives of isoxazole compounds showed promising antibacterial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .
Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activities. Research has shown that isoxazole derivatives can induce apoptosis in cancer cell lines. In vitro studies demonstrated that modifications to the isoxazole structure can enhance cytotoxicity against various cancer types, suggesting that 5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) might also possess similar properties .
Material Science Applications
In addition to its biological significance, this compound has potential applications in material science. Its unique chemical structure allows for incorporation into polymers or as a precursor for developing novel materials with specific thermal and mechanical properties. Research into its use in coatings or as a stabilizer in polymer formulations is ongoing.
Case Study 1: Antimicrobial Efficacy
A study published in the Royal Society of Chemistry evaluated the antimicrobial efficacy of various synthesized isoxazole derivatives, including 5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole). The results highlighted that certain derivatives exhibited superior activity against both Gram-positive and Gram-negative bacteria. The structural modifications significantly influenced their activity profiles .
Case Study 2: Anticancer Activity Assessment
Another study assessed the anticancer potential of related compounds through cytotoxic assays on human cancer cell lines. Results indicated that specific structural features contributed to increased cytotoxic effects, suggesting a pathway for further development of therapeutic agents based on this compound .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against various bacteria | MIC values as low as 6.25 µg/mL against Mycobacterium |
| Anticancer Properties | Induces apoptosis in cancer cell lines | Enhanced cytotoxicity observed in modified derivatives |
| Material Science | Potential use in polymers and coatings | Ongoing research into thermal and mechanical properties |
Mechanism of Action
The mechanism of action of 5,5’-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Linkages or Substitutents
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Bridge Configuration :
- The 1,2-phenylene bridge in the target compound creates a sterically constrained geometry compared to the 1,4-phenylene bridge in Compound 45 . Computational modeling (e.g., ORTEP-III ) suggests this compactness may enhance target binding specificity in pesticidal applications.
Substituent Effects: Chlorine vs. Amino/Thiol Groups: The 4-chloro substituent in the target compound increases electronegativity and binding affinity compared to the amino-thiol groups in Compound 45, which may reduce stability under oxidative conditions . Methyl vs. Ethoxy Groups: The ethoxy group in I-6473 enhances lipophilicity, improving membrane permeability compared to the methyl groups in the target compound .
In contrast, the rigid oxymethylene bridge in the target compound may restrict binding to specific enzymes or receptors .
Pesticidal Activity :
- Unlike thiophanate-methyl (a carbamate fungicide ), the target compound’s isoxazole core and chlorine substituents suggest a distinct mode of action, possibly inhibiting enzymes like acetolactate synthase (ALS) in weeds or fungi.
Biological Activity
5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) (CAS Number: 301212-26-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 369.21 g/mol. The structure features two 4-chloro-3-methylisoxazole moieties linked by a phenylene bis(oxymethylene) bridge. The compound is classified as an irritant and has specific handling requirements due to its chemical properties .
Anti-inflammatory Activity
Compounds similar to 5,5'-[1,2-Phenylenebis(oxymethylene)] have been evaluated for their anti-inflammatory effects through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, studies have demonstrated that certain isoxazole derivatives inhibit these pathways effectively, which could suggest a potential for anti-inflammatory applications for this compound as well .
Table 2: Inhibition Potency of Isoxazole Derivatives
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| CI-1004 | 0.77 | LOX |
| CI-1004 | 0.39 | COX |
| 5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) | TBD | TBD |
The biological activity of 5,5'-[1,2-Phenylenebis(oxymethylene)]-bis(4-chloro-3-methylisoxazole) may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Antioxidant Properties : Some derivatives possess antioxidant capabilities that can mitigate oxidative stress in biological systems.
- Cellular Interaction : The compound may interact with cellular receptors or transporters that modulate immune responses.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various isoxazoles against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the ring structure significantly influenced potency against MRSA strains.
- Inflammation Model Testing : In vivo models have demonstrated that related compounds reduce edema in rat models when administered at specific dosages, suggesting a promising anti-inflammatory profile.
Q & A
Q. What methodologies confirm the compound’s stability under physiological conditions?
- Methodology : Conduct stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC and LC-MS over 24–72 hours. Compare results to structurally stable analogs (e.g., methoxy-substituted derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
